Puromycin-Dihydrochlorid

Übersicht

Beschreibung

Puromycin dihydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is widely used in molecular biology and biochemistry for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound is particularly valuable in research settings for studying protein synthesis and gene expression.

Wissenschaftliche Forschungsanwendungen

Puromycin dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used to study the mechanisms of protein synthesis and the effects of antibiotics on ribosomal function.

Biology: It serves as a selective agent in cell culture, allowing researchers to isolate and maintain cells that express specific genes.

Medicine: Puromycin dihydrochloride is used in the development of new antibiotics and in studies of bacterial resistance.

Industry: It is employed in the production of genetically modified organisms and in the synthesis of novel pharmaceuticals.

Wirkmechanismus

Target of Action

Puromycin dihydrochloride is an aminonucleoside antibiotic that primarily targets the ribosome , a complex molecular machine that synthesizes proteins in cells . It interacts with several ribosomal proteins, including 60S ribosomal proteins L10-like, L13a, L23, L15, L19, L23a, L26-like 1, L8, L37, L3, L11 and others . These proteins play crucial roles in the assembly and function of the ribosome, which is essential for protein synthesis .

Mode of Action

Puromycin dihydrochloride acts as a protein synthesis inhibitor by causing premature chain termination . It mimics the structure of the 3’ end of the aminoacylated tRNA and enters the A site of the ribosome . It is then transferred to the growing polypeptide chain, leading to the formation of a puromycylated nascent chain and premature chain release . This action effectively halts protein synthesis, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by puromycin dihydrochloride is protein synthesis . By causing premature termination of the growing peptide chain, it disrupts the normal process of translation, which is the synthesis of proteins based on the genetic information encoded in mRNA . This disruption affects all cellular processes that depend on protein synthesis, leading to cell death .

Pharmacokinetics

It is known that puromycin dihydrochloride is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of puromycin dihydrochloride’s action is cell death . By inhibiting protein synthesis, it prevents cells from producing the proteins they need to carry out essential functions . This leads to cell death in both prokaryotic and eukaryotic cells, making puromycin dihydrochloride toxic to a broad range of organisms .

Action Environment

The action of puromycin dihydrochloride can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it is used as a selective agent in laboratory cell cultures , indicating that its efficacy can be influenced by the specific conditions of the culture environment.

Biochemische Analyse

Biochemical Properties

Puromycin dihydrochloride acts as a protein synthesis inhibitor by causing premature chain termination during translation . It achieves this by mimicking the 3’ end of the aminoacylated tRNA, allowing it to enter the A site of the ribosome and transfer to the growing peptide chain . This results in the formation of a puromycylated nascent chain and premature chain release .

Cellular Effects

Puromycin dihydrochloride has a significant impact on various types of cells and cellular processes. It is toxic to both prokaryotic and eukaryotic cells, leading to substantial cell death at appropriate doses . It acts very quickly and can kill 99% of the cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .

Molecular Mechanism

The molecular mechanism of action of Puromycin dihydrochloride involves its incorporation into the growing peptide chain during protein synthesis. It enters the A site of the ribosome and transfers to the growing chain, causing the formation of a puromycylated nascent chain and premature chain release . The 3’ position of Puromycin contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and stopping the ribosome .

Temporal Effects in Laboratory Settings

The effects of Puromycin dihydrochloride over time in laboratory settings are significant. It acts very quickly, killing 99% of cells within 2 days

Metabolic Pathways

Puromycin dihydrochloride is involved in the metabolic pathway of protein synthesis, where it inhibits the process by causing premature chain termination

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Puromycin dihydrochloride is typically synthesized through a series of enzymatic reactions involving Streptomyces alboniger. The process begins with the fermentation of the bacterium, followed by extraction and purification of the antibiotic. The compound is then converted to its dihydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of puromycin dihydrochloride involves large-scale fermentation of Streptomyces alboniger. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate the pure compound. The final product is then dried and packaged for distribution.

Analyse Chemischer Reaktionen

Types of Reactions

Puromycin dihydrochloride primarily undergoes substitution reactions due to its aminonucleoside structure. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Hydrolysis Reactions: These reactions typically occur in the presence of water and can be catalyzed by acids or bases.

Major Products Formed

The major products formed from the reactions of puromycin dihydrochloride include various derivatives of the aminonucleoside structure, depending on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloramphenicol: Another antibiotic that inhibits protein synthesis by binding to the ribosomal peptidyl transferase center.

Cycloheximide: Inhibits protein synthesis in eukaryotic cells by interfering with the translocation step in translation.

Streptomycin: Binds to the bacterial ribosome and causes misreading of mRNA, leading to defective protein synthesis.

Uniqueness of Puromycin Dihydrochloride

Puromycin dihydrochloride is unique in its ability to cause premature chain termination during translation, a mechanism distinct from other antibiotics that typically inhibit elongation or initiation steps. This property makes it particularly useful for studying the dynamics of protein synthesis and for applications requiring precise control over translation.

Eigenschaften

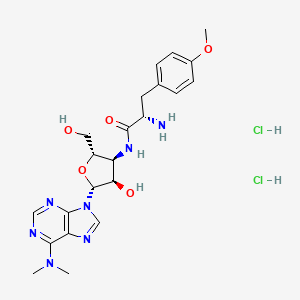

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-58-2 (di-hydrochloride) | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8036788 | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), 50mg/ml | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-58-2, 53-79-2 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

168°C-182°C | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of puromycin dihydrochloride?

A: Puromycin dihydrochloride acts as an aminoacyl-transfer RNA (tRNA) analog, interfering with protein synthesis at the ribosome [, , ]. It mimics the aminoacyl end of an aminoacyl-tRNA and incorporates itself into the growing polypeptide chain during translation. This premature chain termination leads to the release of incomplete and non-functional peptides.

Q2: What are the downstream effects of puromycin dihydrochloride on cellular processes?

A2: By disrupting protein synthesis, puromycin dihydrochloride affects various cellular processes, including:

- Memory Formation: Studies in mice demonstrated that puromycin dihydrochloride injections after maze learning led to memory loss, suggesting its interference with memory consolidation [, ].

- Cellular Morphology: In rat molar cementoblasts, puromycin dihydrochloride caused dilation of Golgi saccules, reduction in Golgi vacuoles and secretion granules, and alterations in the rough endoplasmic reticulum, highlighting its impact on cellular structure [].

- Immune Response: Research indicated that puromycin dihydrochloride did not inhibit the release of leukocytic pyrogen, unlike cortisol, suggesting its specific effect on protein synthesis rather than a general inflammatory response [].

Q3: What is the molecular formula and weight of puromycin dihydrochloride?

A3: The molecular formula of puromycin dihydrochloride is C22H31Cl2N7O5. Its molecular weight is 542.4 g/mol.

Q4: Are there any unique structural features of puromycin dihydrochloride revealed through crystallography?

A: Crystallographic studies of puromycin dihydrochloride pentahydrate revealed an elongated conformation with the nucleoside and the p-methoxy-L-phenylalanine in their preferred conformations []. Notably, the purine and the tyrosine rings form alternating stacks with interplanar spacings of 3.4 Å [].

Q5: How do modifications to the puromycin structure affect its activity?

A: While specific modifications weren't extensively detailed in the provided research, the neutralization of puromycin dihydrochloride with different cations (NaOH, KOH, LiOH, Ca(OH)2, Mg(OH)2) was shown to influence its ability to block memory in mice []. Puromycin neutralized with bases other than NaOH failed to induce memory loss, suggesting that the cation used for neutralization can significantly impact its biological activity.

Q6: How does puromycin dihydrochloride exert its effects in vivo?

A: While the precise pharmacokinetic details were not elaborated upon in the abstracts, research indicates that puromycin dihydrochloride effectively enters the brain following intracerebral injections [, , ]. Additionally, experiments suggest that a certain threshold concentration of peptidyl-puromycin might be required within the brain to induce memory impairment [].

Q7: What types of in vitro and in vivo models have been used to study puromycin dihydrochloride?

A7: Researchers have employed various models to investigate the effects of puromycin dihydrochloride:

- Cell-free Systems: These were used to investigate the size of the polypeptide precursor of collagen hydroxyproline and its properties [].

- Intact Cell Systems: Studies utilized intact cell systems derived from chick embryos to understand the synthesis of hydroxyproline in collagen [].

- Isolated Tissues: The impact of puromycin dihydrochloride on muscle metabolism was studied using isolated levator ani muscles from rats [].

- Animal Models: Mice have been extensively used to investigate the effects of puromycin on memory consolidation and retrieval [, , ].

- Electron Microscopy: To observe ultrastructural changes in rat molar cementoblasts [].

- Radiolabeling: To track the incorporation of labeled amino acids into proteins and other cellular components [, , ].

- Chromatography: To analyze the composition of cellular extracts and identify specific molecules [].

Q8: Does puromycin dihydrochloride affect the activity of drug-metabolizing enzymes?

A: Studies in mice revealed that prolonged treatment with puromycin dihydrochloride did not affect the synthesis of enzymes responsible for phenylalanine metabolism []. This suggests a certain level of specificity in its action on protein synthesis.

Q9: What is the historical significance of puromycin dihydrochloride in scientific research?

A: Puromycin dihydrochloride has played a crucial role as a tool for investigating protein synthesis since its discovery. Early research utilized puromycin to understand fundamental mechanisms of translation and the role of ribosomes [, ]. The compound's ability to inhibit protein synthesis made it valuable for studying various biological processes, including memory formation [, ].

Q10: How has puromycin dihydrochloride facilitated cross-disciplinary research?

A: Puromycin dihydrochloride's impact extends across multiple scientific disciplines. Its use spans biochemistry (investigating protein synthesis mechanisms) [], molecular biology (studying gene expression and RNA function) [], and neuroscience (exploring memory consolidation and learning) [, ]. This cross-disciplinary applicability highlights the compound's significance as a fundamental research tool.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.